Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-
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Overview
Description
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- is a complex organic compound with a unique structure that includes a long tetradecyl chain and two acetic acid groups connected via an ethane-diyl linkage. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- typically involves the esterification of a tetradecyl alcohol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-diyl linkage, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long tetradecyl chain provides hydrophobic interactions, while the acetic acid groups offer hydrophilic interactions. This dual nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances and enhance their solubility in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar structure but with shorter alkyl chains.
Acetic acid, 2,2’-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis-: Contains fluorine atoms, which alter its chemical properties.
Acetic acid, mercapto-, 1,2-ethanediyl ester: Contains sulfur atoms, providing different reactivity.
Uniqueness
Acetic acid, 2,2’-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis- is unique due to its long tetradecyl chain, which imparts strong hydrophobic properties, making it particularly effective as a surfactant in various applications.
Properties
CAS No. |
56741-58-3 |
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Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)hexadecoxy]acetic acid |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(26-17-20(23)24)15-25-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
NUIUDJBARPVYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(COCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
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